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Compound of Interest

Compound Name: 7-Hydroxycannabidivarin-d7

Cat. No.: B15560304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxycannabidivarin-d7 (7-OH-

CBDV-d7), a deuterated analog of a metabolite of Cannabidivarin (CBDV). As a stable isotope-

labeled internal standard, 7-OH-CBDV-d7 is a critical tool for the accurate quantification of 7-

OH-CBDV in complex biological matrices during pharmacokinetic and metabolic studies. This

document outlines its physicochemical properties, proposes a representative synthetic route,

details a plausible analytical methodology for its use, and illustrates its relevant metabolic

pathway.

Core Data Presentation
Due to the nature of this compound as a certified reference material, batch-specific quantitative

data such as exact purity and impurity profiles are provided in the Certificate of Analysis (CoA)

accompanying the product. Researchers should always refer to the supplier-specific CoA for

the most accurate quantitative data.

Table 1: Physicochemical Properties of 7-Hydroxycannabidivarin-d7
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Property Value Source

CAS Number 2249814-78-4 [1][2]

Molecular Formula C₁₉H₁₉D₇O₃ [1][2]

Molecular Weight 309.45 g/mol [1][2]

Appearance (Typically a solid) -

Purity >98% (Target) [2]

Storage
Recommended to be stored in

the freezer.
[3]

Solubility

Information not publicly

available. Expected to be

soluble in organic solvents like

methanol and ethanol.

-

Note: This table summarizes general information. For lot-specific data, please consult the

Certificate of Analysis provided by the supplier.

Experimental Protocols
The following experimental protocols are representative methodologies based on the synthesis

and analysis of the non-deuterated analog and related cannabinoids, due to the limited

availability of specific protocols for 7-Hydroxycannabidivarin-d7.

Representative Synthesis of 7-Hydroxycannabidivarin
Backbone
The synthesis of 7-Hydroxycannabidivarin would likely follow a similar multi-step process to

that of the well-documented 7-Hydroxycannabidiol (7-OH-CBD) from Cannabidiol (CBD). A

scalable, 8-step synthesis of 7-OH-CBD has been reported and can be adapted.[4][5] The

introduction of the deuterium atoms in 7-OH-CBDV-d7 would likely be achieved by using a

deuterated starting material or deuterated reagents at a specific step in the synthesis. A

plausible synthetic approach for the core non-deuterated structure is outlined below.
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Objective: To synthesize the 7-hydroxy-cannabinoid scaffold.

Key Reactions (based on 7-OH-CBD synthesis):[4][6]

Protection of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups of the starting

cannabinoid (e.g., Cannabidivarin) are protected, for example, by methylation using methyl

iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in a solvent such as

dimethylformamide (DMF).

Epoxidation: The double bond in the cyclohexene ring is epoxidized using an oxidizing agent

like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH₂Cl₂).

Allylic Rearrangement: The epoxide is then subjected to an allylic rearrangement to

introduce a hydroxyl group at the allylic position. This can be achieved using a Grignard

reagent like methylmagnesium bromide in the presence of an amine base.

Protection of the Allylic Alcohol: The newly formed allylic alcohol is protected, for instance, as

an acetate ester using acetic anhydride in pyridine.

Silyl Protection: Another hydroxyl group may be protected using a silyl protecting group like

tert-butyldimethylsilyl bromide.

Deprotection: Selective deprotection of the acetate group can be achieved using a reagent

like tetrabutylammonium acetate.

Final Deprotection of Phenolic Groups: The protecting groups on the phenolic hydroxyls are

removed. A key reaction in a reported synthesis of 7-OH-CBD is the Piers–Rubinsztajn

reaction for mild deprotection.[4][5]

Purification: The final product is purified using chromatographic techniques such as column

chromatography or preparative high-performance liquid chromatography (HPLC).

Disclaimer: This is a generalized protocol based on the synthesis of a related compound. The

actual synthesis of 7-Hydroxycannabidivarin-d7 may vary and should be performed by

qualified chemists with appropriate safety precautions.
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Analytical Protocol for Quantification using 7-OH-CBDV-
d7 as an Internal Standard
This protocol describes a general workflow for the quantification of 7-OH-CBDV in a biological

matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) with 7-OH-CBDV-d7 as the internal standard.

Objective: To accurately quantify the concentration of 7-OH-CBDV in a biological sample.

Materials and Reagents:

Biological matrix (e.g., plasma)

7-OH-CBDV analyte

7-OH-CBDV-d7 internal standard (IS)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Water, LC-MS grade

Solid-phase extraction (SPE) cartridges or protein precipitation plates

LC-MS/MS system

Procedure:

Sample Preparation (Protein Precipitation):

To 100 µL of the biological sample, add 10 µL of the internal standard solution (7-OH-

CBDV-d7) at a known concentration.

Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from, for example, 60% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be

optimized).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and

7-OH-CBDV-d7 need to be determined by direct infusion of the standards.

Quantification:

A calibration curve is generated by plotting the ratio of the peak area of the analyte (7-OH-

CBDV) to the peak area of the internal standard (7-OH-CBDV-d7) against the
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concentration of the analyte in a series of calibration standards.

The concentration of 7-OH-CBDV in the unknown samples is then determined from this

calibration curve.

Mandatory Visualizations
Metabolic Pathway of Cannabidivarin (CBDV)
The metabolism of CBDV to 7-OH-CBDV is presumed to be analogous to the metabolism of

CBD to 7-OH-CBD, which is primarily mediated by cytochrome P450 enzymes in the liver.[7][8]

Cannabidivarin (CBDV) 7-Hydroxycannabidivarin (7-OH-CBDV)Hydroxylation Further Metabolites
(e.g., 7-Carboxy-CBDV)

OxidationCYP2C19, CYP2C9
(Liver Microsomes)

Click to download full resolution via product page

Caption: Presumed metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.

Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a

biological sample using an internal standard and LC-MS/MS.
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Caption: General workflow for analyte quantification using LC-MS/MS with an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. bdg.co.nz [bdg.co.nz]

3. 7-Hydroxy cannabidiol (7-OH-CBD) | Certified Solutions Standards | Certified Reference
Materials - Cerilliant [cerilliant.com]

4. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC
[pmc.ncbi.nlm.nih.gov]

5. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - RSC
Advances (RSC Publishing) [pubs.rsc.org]

6. researchgate.net [researchgate.net]

7. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-
Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and
hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]

To cite this document: BenchChem. [7-Hydroxycannabidivarin-d7 (CAS: 2249814-78-4): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560304#7-hydroxycannabidivarin-d7-cas-number-
2249814-78-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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